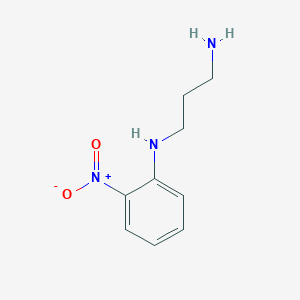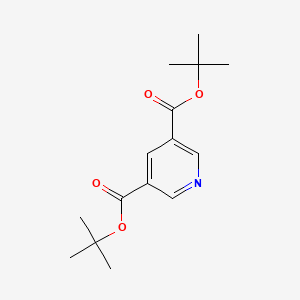
1,1,1-Trifluoropentan-2-amine
Übersicht
Beschreibung
1,1,1-Trifluoropentan-2-amine is an organic compound that contains nitrogen. It is a derivative of amines, which are organic compounds that structurally resemble ammonia (NH3) but have additional properties based on their carbon connectivity . In amines, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .
Synthesis Analysis
The synthesis of amines involves several methods. One common method is the reaction between a primary or secondary alkyl halide and the nucleophilic azide anion (N3-) to produce an alkyl azide . This reaction is part of a larger set of reactions that result in a mixture of products, including secondary and tertiary amines and their salts, and quaternary ammonium salts .Molecular Structure Analysis
The molecular structure of amines is characterized by the presence of a nitrogen atom that can bond up to three hydrogens. In the case of 1,1,1-Trifluoropentan-2-amine, one or more of these hydrogens are replaced by a carbon-containing group . The molecular weight of 1,1,1-Trifluoropentan-2-amine is 141.13 .Chemical Reactions Analysis
Amines, including 1,1,1-Trifluoropentan-2-amine, can undergo a variety of chemical reactions. These reactions can involve the formation of intermolecular hydrogen bonds using the lone pair of electrons on the nitrogen atom . Additionally, amines can react with acids to form salts and can also react with electrophiles .Physical And Chemical Properties Analysis
Amines have several physical and chemical properties. They can be gases or volatile liquids with an ammonia-like or fish-like smell . The boiling point of amines is influenced by their ability to form intermolecular hydrogen bonds . Lower aliphatic amines are soluble in water due to their ability to form hydrogen bonds with water molecules .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Electrochemical Fluorination : A study by Ono et al. (1985) explored the electrochemical fluorination of partly fluorinated compounds, which could be relevant to understanding the behavior of compounds like 1,1,1-Trifluoropentan-2-amine in similar processes (Ono et al., 1985).
Trifluoroethylation of Amines : Andrews et al. (2017) discussed a practical and catalyst-free trifluoroethylation reaction of amines, which might be applicable to 1,1,1-Trifluoropentan-2-amine (Andrews et al., 2017).
Synthesis of 1,2-Dihydrotriazines : Research by Fetyukhin and Vovk (1983) on the synthesis of symmetrical 1,2-dihydrotriazines using similar compounds could provide insights into the potential reactions of 1,1,1-Trifluoropentan-2-amine (Fetyukhin & Vovk, 1983).
Material Science and Industrial Applications
- Microporous Materials Synthesis : A study by Weigel et al. (1997) on the synthesis of large-pore gallium oxyfluorophosphates using combinations of structure-directing amines, including amines similar to 1,1,1-Trifluoropentan-2-amine, might offer relevant insights for its use in material science (Weigel et al., 1997).
Medical and Biological Applications
Blood Substitutes : The work by Ono et al. (1985) in the synthesis of perfluorochemicals for use as blood substitutes, although not directly mentioning 1,1,1-Trifluoropentan-2-amine, may provide a context for its potential application in medical fields (Ono et al., 1985).
Gas Separation Applications : Fang et al. (2000) discussed the synthesis of hyperbranched polyimides using amines, which could include 1,1,1-Trifluoropentan-2-amine, for gas separation applications (Fang et al., 2000).
Sulfonamide Synthesis : Mukherjee et al. (2018) described a method using calcium triflimide to activate sulfonyl fluorides toward nucleophilic addition with amines, a process potentially applicable to 1,1,1-Trifluoropentan-2-amine (Mukherjee et al., 2018).
Wirkmechanismus
Safety and Hazards
The safety information for 1,1,1-Trifluoropentan-2-amine indicates that it has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
1,1,1-trifluoropentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-2-3-4(9)5(6,7)8/h4H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKRQARROWXYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545203 | |
| Record name | 1,1,1-Trifluoropentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoropentan-2-amine | |
CAS RN |
1481-56-7 | |
| Record name | 1,1,1-Trifluoro-2-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoropentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3047826.png)








![Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-](/img/structure/B3047839.png)
